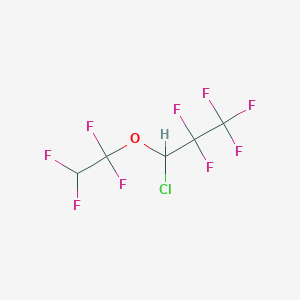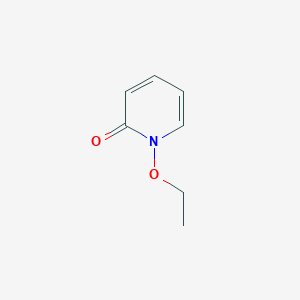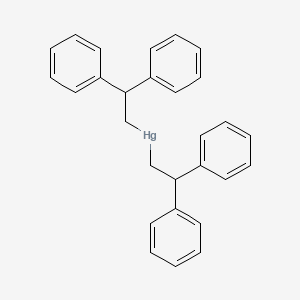
Bis(2,2-diphenylethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-diphenylethyl)mercury: is an organomercury compound characterized by the presence of two 2,2-diphenylethyl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-diphenylethyl)mercury typically involves the reaction of mercury(II) salts with 2,2-diphenylethyl reagents. One common method is the reaction of mercury(II) chloride with 2,2-diphenylethyl lithium or Grignard reagents under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the principles of organomercury synthesis in a controlled environment would apply.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2-diphenylethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The mercury atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic acids or alcohols, while reduction can produce elemental mercury and hydrocarbons.
Applications De Recherche Scientifique
Bis(2,2-diphenylethyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the toxicological effects of organomercury compounds often includes this compound.
Industry: Although limited, its applications in industry include use in specialized chemical processes and materials science.
Mécanisme D'action
The mechanism by which bis(2,2-diphenylethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group bonded to mercury and is used as a preservative and antiseptic.
Uniqueness: Bis(2,2-diphenylethyl)mercury is unique due to the presence of bulky 2,2-diphenylethyl groups, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds like dimethylmercury and diethylmercury.
Propriétés
Numéro CAS |
38958-17-7 |
|---|---|
Formule moléculaire |
C28H26Hg |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
bis(2,2-diphenylethyl)mercury |
InChI |
InChI=1S/2C14H13.Hg/c2*1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2*2-12H,1H2; |
Clé InChI |
SIBHMSCNWYFKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[Hg]CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


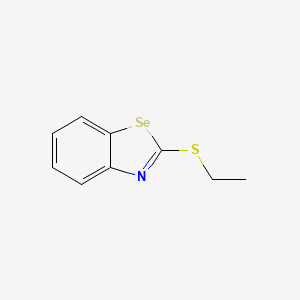
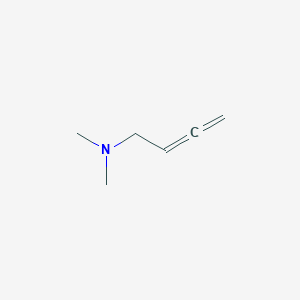
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
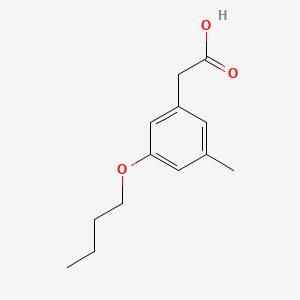
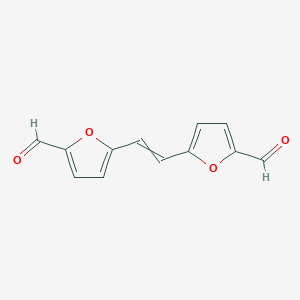
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
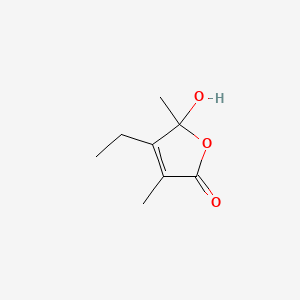
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)


